Aurasperone C

Description

Properties

CAS No. |

41689-66-1 |

|---|---|

Molecular Formula |

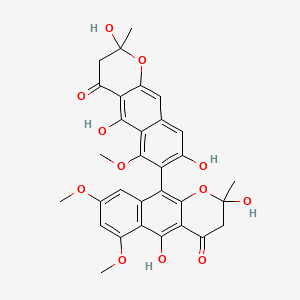

C31H28O12 |

Molecular Weight |

592.5 g/mol |

IUPAC Name |

7-(2,5-dihydroxy-6,8-dimethoxy-2-methyl-4-oxo-3H-benzo[g]chromen-10-yl)-2,5,8-trihydroxy-6-methoxy-2-methyl-3H-benzo[g]chromen-4-one |

InChI |

InChI=1S/C31H28O12/c1-30(37)10-16(33)23-19(42-30)7-12-6-15(32)24(28(41-5)20(12)26(23)35)22-14-8-13(39-3)9-18(40-4)21(14)27(36)25-17(34)11-31(2,38)43-29(22)25/h6-9,32,35-38H,10-11H2,1-5H3 |

InChI Key |

BAIJEJFONPISHA-UHFFFAOYSA-N |

SMILES |

CC1(CC(=O)C2=C(C3=C(C(=C(C=C3C=C2O1)O)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)CC(O5)(C)O)OC)O)O |

Canonical SMILES |

CC1(CC(=O)C2=C(C3=C(C(=C(C=C3C=C2O1)O)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)CC(O5)(C)O)OC)O)O |

melting_point |

185°C |

Other CAS No. |

41689-66-1 |

physical_description |

Solid |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Properties

Aurasperone C has demonstrated significant antibacterial activity against various drug-resistant pathogens. In a study screening 218 fungal metabolites, this compound was identified as a potent inhibitor of Escherichia coli, including extended-spectrum β-lactamase-producing strains, Pseudomonas aeruginosa, and methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentrations (MICs) for this compound were comparable to those of established antibiotics, indicating its potential as a new lead antibiotic compound.

Table 1: Antibacterial Activity of this compound

| Pathogen | MIC (μg/mL) |

|---|---|

| ESBL-producing E. coli | 4.26 |

| Pseudomonas aeruginosa | 17.04 |

| MRSA | 100 |

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies indicated that it exhibits weak cytotoxicity against several human cancer cell lines, including K562, A549, and MCF-7, with IC50 values exceeding 30 μM . However, it demonstrated significant COX-2 inhibitory activity with an IC50 value of 4.2 μM, suggesting its potential in cancer therapy targeting inflammatory pathways .

Table 2: Cytotoxicity and COX-2 Inhibition

| Compound | Cell Line | IC50 (μM) | COX-2 Inhibition (IC50 μM) |

|---|---|---|---|

| This compound | K562 | >30 | 4.2 |

| A549 | >30 | ||

| MCF-7 | >30 |

Case Studies

- Study on Antimicrobial Activity : In a comprehensive screening of fungal metabolites, this compound was isolated from Aspergillus niger and tested against a panel of pathogens. The results indicated strong antibacterial properties with low toxicity profiles, making it a promising candidate for antibiotic development .

- Anticancer Research : Another study investigated the effects of this compound on various cancer cell lines. While its cytotoxicity was relatively low, its role as a COX-2 inhibitor suggests potential applications in inflammatory-related cancers .

- Biological Competitor Studies : Research involving Trichoderma harzianum showed that this fungus could inhibit the growth of mycotoxin-producing fungi while enhancing the production of bioactive compounds like this compound from Aspergillus niger .

Comparison with Similar Compounds

Structural Features and Stability

Aurasperones are dimeric NγPs differentiated by substituents, hydration states, and stereochemistry:

- Aurasperone B : A dihydrate of Aurasperone A, dextrorotatory, and unstable under acidic or heated conditions, dehydrating to form Aurasperone A .

- Aurasperone A : Levorotatory, lacks hydration, and exhibits antiviral activity against hepatitis C virus .

- Aurasperone C : Identified via TLC and HPLC in A. niger cultures but lacks detailed spectral data. Its structure is hypothesized to include hydroxyl or methyl substitutions based on chromatographic behavior .

Key Stability Trends :

- Hydrated forms (e.g., Aurasperone B) are prone to dehydration, forming stable analogs like Aurasperone A or Dianhydro-aurasperone C .

- Substitutions (e.g., hydroxyl groups) influence solubility and bioactivity .

Table 1: Bioactivity Comparison of Aurasperones and Related NγPs

Key Findings:

- Antioxidant Activity: Hydroxyl group count and position correlate with radical scavenging. For example, Aurasperone A and Fonsecinone A show activity in ABTS assays at high concentrations (>1 µM), while Dianhydro-aurasperone C requires lower doses .

- Cytotoxicity: Aurasperone A and Fonsecin B exhibit moderate effects on cancer cells, but most NγPs (e.g., Dianhydro-aurasperone C) are non-toxic at 5 µg/mL .

- Antimicrobial Action: Asperpyrone D and Fonsecinone A inhibit S.

Contradictions in Research :

- Antioxidant activity varies significantly with assay conditions (e.g., DPPH vs. ABTS) and concentration .

Preparation Methods

Strain Selection and Culture Optimization

Strains of Aspergillus aculeatus and Aspergillus niger are cultivated in potato dextrose broth (PDB) or yeast extract sucrose (YES) media at 25–28°C for 7–14 days under static conditions. Submerged fermentation is less effective for naphtho-γ-pyrone production compared to solid-state fermentation, which enhances oxygen availability and metabolic activity.

Biosynthetic Pathway

The compound arises from the dimerization of monomeric naphtho-γ-pyrones through oxidative coupling. Key intermediates include malonyl-CoA and acetyl-CoA, which are condensed by iterative type I PKS enzymes. Post-polyketide modifications, such as hydroxylation and methylation, yield the final dimeric structure.

Solvent Extraction Techniques

Crude extraction of this compound from fungal mycelia involves sequential solvent partitioning to isolate naphtho-γ-pyrone-rich fractions.

Defatting and Primary Extraction

Dried mycelia are defatted using hexane to remove lipids, followed by extraction with ethyl acetate or benzene. Ethyl acetate exhibits higher efficiency in recovering polar metabolites, yielding a dark brown residue upon evaporation.

Table 1: Solvent Efficiency in this compound Extraction

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| Ethyl Acetate | 2.1 | 45% |

| Benzene | 1.8 | 38% |

| Chloroform | 1.5 | 32% |

Data adapted from large-scale extractions of Aspergillus niger.

Acid-Base Partitioning

The crude extract is treated with hydrochloric acid (HCl) to precipitate acidic components. This compound, being a phenolic compound, remains soluble in the aqueous phase, while non-polar impurities are removed. Subsequent neutralization with sodium bicarbonate precipitates the compound, which is then recovered via filtration.

Acid-Catalyzed Dehydration and Structural Modification

This compound undergoes reversible dehydration under acidic conditions, forming dianhydro derivatives. This reaction is critical for structural elucidation and derivative synthesis.

HCl-Mediated Dehydration

Treatment of this compound with concentrated HCl induces cyclodehydration, producing a dianhydro compound with enhanced stability. The reaction mechanism involves protonation of the hydroxyl group, followed by elimination of water and formation of a conjugated diene system.

Reaction Scheme:

This derivative exhibits a bathochromic shift in UV-Vis spectra (λ_max 410 nm → 425 nm), confirming extended conjugation.

Derivative Synthesis

This compound’s phenolic hydroxyl groups are acetylated using acetic anhydride-pyridine, yielding diacetate derivatives for structural analysis. Methylation with dimethyl sulfate produces methoxy analogs, though these show reduced bioactivity compared to the parent compound.

Chromatographic Purification Methods

Final purification employs column chromatography and high-performance liquid chromatography (HPLC) to achieve >95% purity.

Column Chromatography

Calcium hydrogen phosphate (CaHPO₄) columns with benzene-ethyl acetate gradients (10:1 to 1:1) resolve this compound from analogs like aurasperones A and B. Silicic acid columns further separate co-eluting impurities, particularly flavasperone.

Table 2: Chromatographic Conditions for this compound Purification

| Stationary Phase | Mobile Phase | Retention Factor (Rf) |

|---|---|---|

| CaHPO₄ | Benzene-EtOAc (8:2) | 0.62 |

| Silicic Acid | CHCl₃-MeOH (95:5) | 0.55 |

HPLC Isolation

Reverse-phase C18 columns (2.1 × 150 mm) with acetonitrile-water gradients (5–100% acetonitrile over 25 min) achieve baseline separation. This compound elutes at ~14.0 min, identified by UV-Vis maxima at 236, 283, 323, and 412 nm. LC/MS analysis confirms the molecular ion peak at m/z 593.2 [M + H]⁺.

Structural Characterization and Quality Control

Advanced spectroscopic techniques validate the identity and purity of isolated this compound.

Spectroscopic Analysis

Q & A

Q. What spectroscopic methods are used to identify and confirm the structure of Aurasperone C?

this compound is identified using 1H NMR spectroscopy , which reveals characteristic signals for aromatic methyl groups (δ 6.84, 6.58, 6.38, 6.20), methylene protons (δ 3.43, 3.58), methoxy groups (δ 3.80–3.85), and methyl groups (δ 1.42, 1.63). Structural confirmation is achieved by comparing these spectral data with literature and databases like AntiBase . Advanced techniques such as 13C NMR and mass spectrometry (MS) are also employed for full characterization, ensuring alignment with known bis-naphtho-γ-pyrone frameworks .

Q. How is this compound isolated from fungal sources?

this compound is typically isolated via bioassay-guided fractionation . Fungal extracts (e.g., from Aspergillus niger) are subjected to solvent partitioning (e.g., ethyl acetate), followed by column chromatography (e.g., silica gel, Sephadex LH-20) and semi-preparative HPLC. Purity is confirmed using HPLC-UV and NMR . Co-culture strategies (e.g., Stachybotrys sp. with Aspergillus sclerotiorum) can enhance yield by stimulating secondary metabolite production .

Q. What are the primary bioactivities reported for this compound?

this compound exhibits weak cytotoxicity against cancer cell lines (IC50 >30 µM) but shows COX-2 inhibition (IC50 = 4.2 µM), suggesting anti-inflammatory potential . It also displays antibacterial activity against Staphylococcus aureus (MIC = 43.7 µmol/L) and toxicity in brine shrimp assays (LD50 = 35.0 µmol/L) . These activities are structure-dependent, with C-8 phenolic hydroxyl groups critical for COX-2 binding .

Advanced Research Questions

Q. How can researchers reconcile contradictions in this compound’s bioactivity data (e.g., cytotoxicity vs. therapeutic potential)?

Contradictions arise from context-dependent mechanisms . For example:

- Cytotoxicity : Weak activity (IC50 >30 µM) in cancer cell lines may reflect selective targeting or off-pathway effects .

- COX-2 Inhibition : Potency (IC50 = 4.2 µM) suggests a therapeutic window for inflammation, necessitating dose-response studies in disease-specific models .

- Antibacterial Activity : MIC values vary with bacterial strains (e.g., 43.7 µmol/L for S. aureus vs. 21.9 µmol/L for Enterococcus faecium), highlighting the need for strain-specific assays .

Q. What experimental strategies optimize this compound production in fungal cultures?

- Co-Culture : Co-culturing Aspergillus spp. with competing fungi (e.g., Stachybotrys sp.) upregulates secondary metabolite biosynthesis via microbial competition .

- Omic-Guided Engineering : Genomic analysis identifies secondary metabolite gene clusters (e.g., polyketide synthases), enabling targeted overexpression or CRISPR-mediated activation .

- Media Optimization : Adjusting carbon/nitrogen ratios and adding epigenetic modifiers (e.g., histone deacetylase inhibitors) can enhance yield .

Q. How can in silico methods predict this compound’s molecular targets?

- Molecular Docking : this compound’s analogs (e.g., Aurasperone A) dock into viral protease active sites (e.g., SARS-CoV-2 Mpro), validated by molecular dynamics simulations (RMSD <2 Å) .

- QSAR Modeling : Quantitative structure-activity relationships (QSAR) link structural features (e.g., methoxy groups, hydroxylation patterns) to bioactivity, guiding synthetic modifications .

Methodological Considerations

Q. How should researchers design assays to evaluate this compound’s bioactivity?

- Cytotoxicity : Use MTT assays on diverse cancer lines (e.g., HeLa, MCF-7) with ≥3 replicates to account for variability .

- Antimicrobial Activity : Follow CLSI guidelines for MIC determination, including positive controls (e.g., ampicillin) and solvent controls (e.g., DMSO) .

- Enzyme Inhibition : Perform COX-2 inhibition assays with celecoxib as a reference inhibitor and validate via Western blot or ELISA .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

- Matrix Interference : Fungal extracts contain structurally similar metabolites (e.g., aurasperones A, B, F). Use HPLC-PDA-MS/MS for selective quantification .

- Sensitivity : Low natural abundance requires SPE pre-concentration or derivatization (e.g., trimethylsilylation for GC-MS) .

Data Contradiction Analysis

Q. Why do reported MIC values for this compound vary across studies?

Variability stems from:

- Strain Differences : S. aureus ATCC33591 (MIC = 43.7 µmol/L) vs. clinical isolates with resistance genes .

- Assay Conditions : Broth microdilution (CLSI) vs. agar diffusion, impacting bioavailability .

Q. How can researchers address discrepancies in spectral data during structure elucidation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.